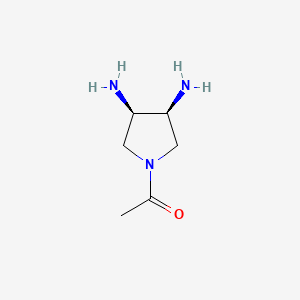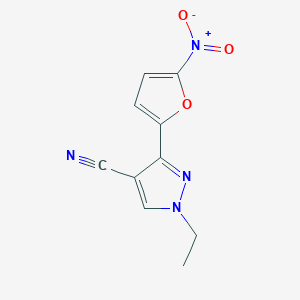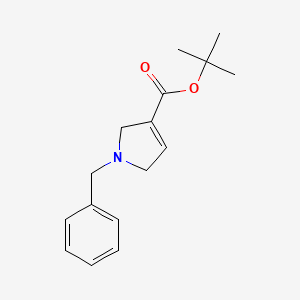
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone is a compound characterized by a pyrrolidine ring with two amino groups at the 3 and 4 positions and an ethanone group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
The synthesis of 1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the cyclization of suitable precursors under specific conditions to form the pyrrolidine ring. The stereochemistry of the compound is crucial, and methods to ensure the correct configuration are employed. Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like sodium borohydride.
Applications De Recherche Scientifique
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound’s derivatives are used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone can be compared with other pyrrolidine derivatives, such as:
Propriétés
Formule moléculaire |
C6H13N3O |
|---|---|
Poids moléculaire |
143.19 g/mol |
Nom IUPAC |
1-[(3S,4R)-3,4-diaminopyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C6H13N3O/c1-4(10)9-2-5(7)6(8)3-9/h5-6H,2-3,7-8H2,1H3/t5-,6+ |
Clé InChI |
QHACMPFFKWSAMV-OLQVQODUSA-N |
SMILES isomérique |
CC(=O)N1C[C@H]([C@H](C1)N)N |
SMILES canonique |
CC(=O)N1CC(C(C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)
![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)

![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)



![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)


![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)

